molecular formula C8H9NO5S B572928 5-Hydroxy-2-(methylsulfonamido)benzoic acid CAS No. 1243391-74-3

5-Hydroxy-2-(methylsulfonamido)benzoic acid

Cat. No.: B572928
CAS No.: 1243391-74-3
M. Wt: 231.222
InChI Key: BHMXDAMTDRRCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H9NO5S It is characterized by the presence of a hydroxyl group, a methylsulfonamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(methylsulfonamido)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxybenzoic acid.

    Sulfonation: The hydroxyl group of 5-hydroxybenzoic acid is sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.

    Methylation: The sulfonic acid group is then methylated using a methylating agent like dimethyl sulfate or methyl iodide to form the methylsulfonamido group.

The reaction conditions for these steps generally involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamido group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-keto-2-(methylsulfonamido)benzoic acid.

    Reduction: Formation of 5-hydroxy-2-(methylamino)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-2-(methylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamido groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methanesulfonamidobenzoic acid
  • 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

Uniqueness

5-Hydroxy-2-(methylsulfonamido)benzoic acid is unique due to the presence of both a hydroxyl group and a methylsulfonamido group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-hydroxy-2-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(13,14)9-7-3-2-5(10)4-6(7)8(11)12/h2-4,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXDAMTDRRCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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